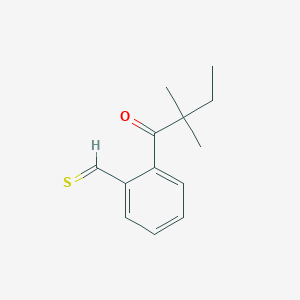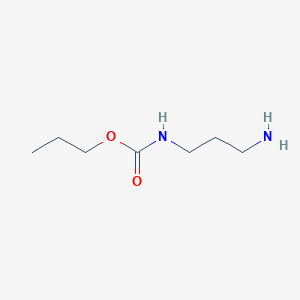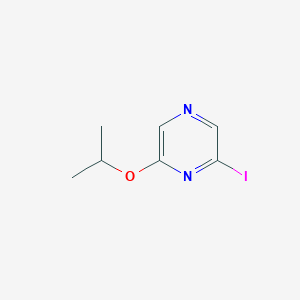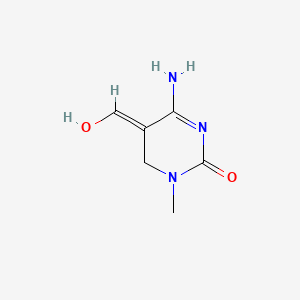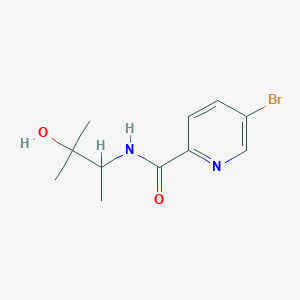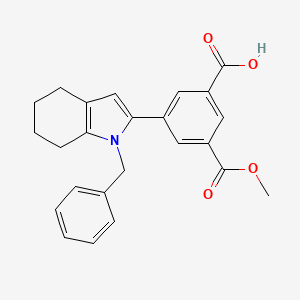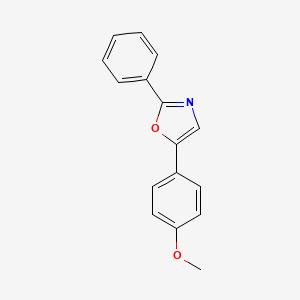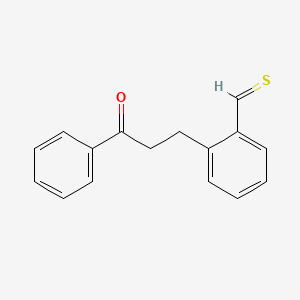
2-(3-Oxo-3-phenylpropyl)thiobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Oxo-3-phenylpropyl)thiobenzaldehyde is an organic compound that features a thiobenzaldehyde group attached to a 3-oxo-3-phenylpropyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Oxo-3-phenylpropyl)thiobenzaldehyde typically involves the reaction of thiobenzaldehyde with a suitable precursor that contains the 3-oxo-3-phenylpropyl group. One common method involves the use of 1-phenylprop-2-yn-1-ol and isoindoline-1,3-dione as starting materials. These compounds are dissolved in toluene, and the reaction is catalyzed by silver carbonate (Ag2CO3) and octahydropyrimido[1,2-α]azepine under reflux conditions at 363 K for 12 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Oxo-3-phenylpropyl)thiobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiobenzaldehyde group to a thiol or thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiobenzaldehyde group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted benzaldehyde derivatives.
Aplicaciones Científicas De Investigación
2-(3-Oxo-3-phenylpropyl)thiobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3-Oxo-3-phenylpropyl)thiobenzaldehyde involves its interaction with molecular targets such as enzymes and proteins. The thiobenzaldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Oxo-3-phenylpropyl)isoindoline-1,3-dione: A structurally similar compound with a different functional group.
Thiobenzaldehyde: The parent compound with a simpler structure.
Phenylpropyl derivatives: Compounds with similar side chains but different functional groups.
Uniqueness
2-(3-Oxo-3-phenylpropyl)thiobenzaldehyde is unique due to the presence of both the thiobenzaldehyde and 3-oxo-3-phenylpropyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C16H14OS |
|---|---|
Peso molecular |
254.3 g/mol |
Nombre IUPAC |
2-(3-oxo-3-phenylpropyl)thiobenzaldehyde |
InChI |
InChI=1S/C16H14OS/c17-16(14-7-2-1-3-8-14)11-10-13-6-4-5-9-15(13)12-18/h1-9,12H,10-11H2 |
Clave InChI |
UDLMDOFLRAXYGR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CCC2=CC=CC=C2C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


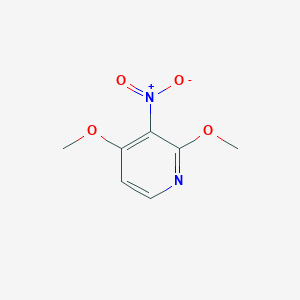
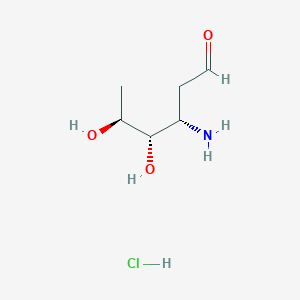
![1-((Tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13094770.png)

![5,7,8-Trimethyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13094774.png)
